molecular formula C18H15N3O2S2 B2568236 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864975-69-9

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2568236
CAS No.: 864975-69-9
M. Wt: 369.46
InChI Key: VNDKAVOJZZQIDI-ZZEZOPTASA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives have been studied for their potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H15N3O2S2) and molecular weight (369.46). More detailed properties such as melting point, boiling point, and solubility would require further experimental analysis.

Scientific Research Applications

Photoreactions of Benzothiazole Derivatives

Research into the photooxidation of benzothiazole derivatives, such as 2-(4-thiazolyl)-1H-benzimidazole, has contributed to understanding their behavior under light exposure, revealing potential applications in the development of light-sensitive materials or as components in photodynamic therapy (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial Activity

Synthesis of new pyridine derivatives incorporating benzothiazole has shown variable and modest antimicrobial activity against bacteria and fungi, indicating potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Benzothiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting their use in developing new therapeutic agents for treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic conditions, showcasing the potential of these compounds in industrial applications to protect against corrosion (Hu et al., 2016).

Anti-Infective Drugs

Thiazolides, a class of drugs derived from modifications of benzothiazole structures, exhibit broad-spectrum activities against a variety of pathogens, including viruses, bacteria, and protozoan parasites, offering insights into the development of new anti-infective treatments (Hemphill, Müller, & Müller, 2012).

Mechanism of Action

The mechanism for the antidepressant activity of certain benzo[d]thiazol derivatives may be via increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures. Specific safety data and hazards associated with this compound are not available in the retrieved resources.

Future Directions

The future directions for research on this compound could involve further exploration of its potential pharmacological effects, as well as the development of more efficient synthesis methods . Additionally, more detailed studies on its physical and chemical properties could provide valuable information for its potential applications.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-23-9-8-21-14-4-2-3-5-15(14)25-18(21)20-17(22)12-6-7-13-16(10-12)24-11-19-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDKAVOJZZQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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